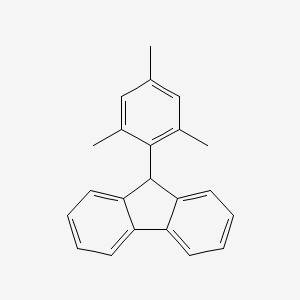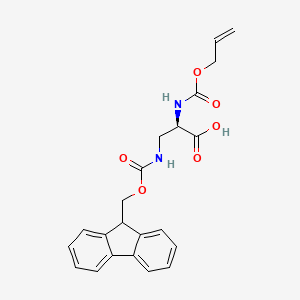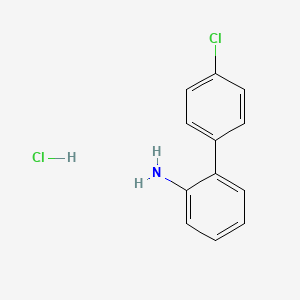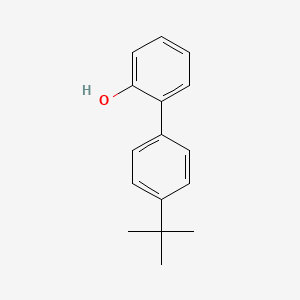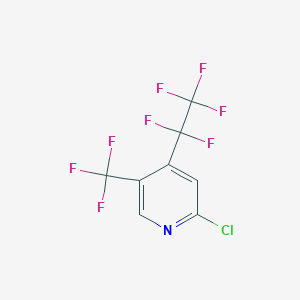
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% (2C4P5TFP) is a synthetic organic compound belonging to the family of pyridine derivatives. It is a colorless liquid with a melting point of -30°C and boiling point of 115°C. 2C4P5TFP has a variety of applications in organic synthesis and scientific research.
作用機序
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
TFMP derivatives are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties likely influence the compound’s interaction with its targets.
Biochemical Pathways
Tfmp derivatives are known to have applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or growth.
Result of Action
As a TFMP derivative, it’s known to be used in the protection of crops from pests , suggesting it may have effects on pest growth or survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-pentafluoroethyl-5-trifluoromethyl-pyridine. It’s known that the compound should be stored in a cool, dry, and well-ventilated place , indicating that temperature, humidity, and ventilation could affect its stability.
実験室実験の利点と制限
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% is a useful compound for laboratory experiments due to its stability and low toxicity. It is relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is also important to note that it can be hazardous if not handled properly. In addition, its solubility in water is low, so it is important to use an appropriate solvent when working with it.
将来の方向性
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% has a wide range of potential applications in scientific research. Possible future directions include further investigation of its biochemical and physiological effects, as well as its potential use as a drug or enzyme inhibitor. In addition, further research could be conducted on its potential use as a catalyst in organic synthesis. Finally, its use in materials science could also be explored, as its properties could be used to develop new materials with improved properties.
合成法
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% can be synthesized in three steps. First, 2-chloro-4-fluoro-5-methylpyridine is reacted with pentafluoroethyl iodide in the presence of a base such as potassium carbonate to form 2-chloro-4-(pentafluoroethyl)-5-methylpyridine. Second, this intermediate is then treated with trifluoromethanesulfonic acid in the presence of a base such as potassium carbonate to form 2-chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine. Finally, the product is purified by distillation to obtain a 97% pure product.
科学的研究の応用
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% is widely used in scientific research as a starting material for the synthesis of various compounds. It is used in the synthesis of a variety of heterocyclic compounds, such as 2-chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine-3-carboxylic acid, 4-chloro-2-(pentafluoroethyl)-5-(trifluoromethyl)pyridine-3-carboxylic acid, and 2-chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine-3-carboxamide. These compounds have been used in various scientific research applications, such as drug discovery, enzyme inhibitors, and materials science.
特性
IUPAC Name |
2-chloro-4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF8N/c9-5-1-3(6(10,11)8(15,16)17)4(2-18-5)7(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFVAYCHALJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF8N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



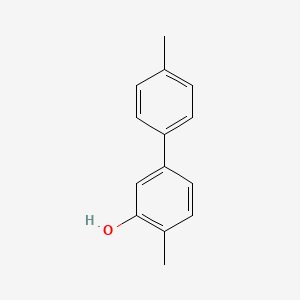
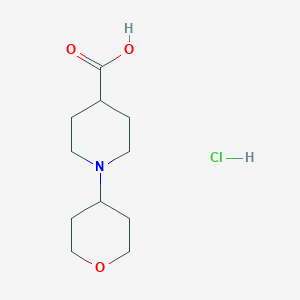
![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
